molecular formula C8H10ClN5 B14176160 (4-(1H-Imidazol-1-YL)pyrimidin-2-YL)methanamine hydrochloride

(4-(1H-Imidazol-1-YL)pyrimidin-2-YL)methanamine hydrochloride

Cat. No.: B14176160
M. Wt: 211.65 g/mol
InChI Key: LKAPXPOKCIPENX-UHFFFAOYSA-N
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Description

(4-(1H-Imidazol-1-YL)pyrimidin-2-YL)methanamine hydrochloride (CAS: 886457-65-4) is a heterocyclic organic compound featuring a pyrimidine core substituted with a 1H-imidazol-1-yl group at the 4-position and a methanamine hydrochloride moiety at the 2-position. Its molecular structure combines the electron-rich imidazole ring with the pyrimidine scaffold, making it a candidate for biological interactions, particularly in medicinal chemistry. The hydrochloride salt enhances its solubility in polar solvents, a critical factor for bioavailability .

Properties

Molecular Formula

C8H10ClN5

Molecular Weight

211.65 g/mol

IUPAC Name

(4-imidazol-1-ylpyrimidin-2-yl)methanamine;hydrochloride

InChI

InChI=1S/C8H9N5.ClH/c9-5-7-11-2-1-8(12-7)13-4-3-10-6-13;/h1-4,6H,5,9H2;1H

InChI Key

LKAPXPOKCIPENX-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1N2C=CN=C2)CN.Cl

Origin of Product

United States

Preparation Methods

Pyrimidine Ring Construction with Pre-Installed Substituents

This strategy involves assembling the pyrimidine ring through cyclization reactions while incorporating the imidazole and aminomethyl groups during the ring-forming process. The Biginelli reaction or modified Hantzsch dihydropyrimidine synthesis could serve as potential routes, though these typically require specific diketone or aldehyde components.

Post-Modification of Preformed Pyrimidine Intermediates

A more practical approach involves functionalizing a pre-synthesized pyrimidine scaffold. Key intermediates include:

  • 4-Chloro-2-(chloromethyl)pyrimidine (for nucleophilic substitution)
  • 4-Nitro-2-(nitromethyl)pyrimidine (for reduction to amine)
  • 4-Iodo-2-(cyanomethyl)pyrimidine (for cyano-to-amine conversion)

The second strategy aligns with methodologies described in patent literature for analogous compounds, where nucleophilic aromatic substitution (SNAr) and catalytic hydrogenation are employed.

Nucleophilic Aromatic Substitution Route

Synthesis of 4-Chloro-2-(chloromethyl)pyrimidine

The preparation begins with 2,4-dichloropyrimidine, which undergoes selective substitution at the 4-position. Reacting 2,4-dichloropyrimidine with imidazole in the presence of a base such as potassium carbonate in dimethylformamide (DMF) at 90–140°C yields 4-chloro-1-(pyrimidin-4-yl)-1H-imidazole. Parallel chlorination at the 2-position methyl group is achieved using thionyl chloride or phosphorus pentachloride, though this step requires careful stoichiometric control to avoid over-chlorination.

Amination of the Chloromethyl Group

The chloromethyl intermediate is converted to the primary amine via Gabriel synthesis:

  • Reaction with potassium phthalimide in DMF at 150°C for 5 hours forms the phthalimide-protected amine.
  • Hydrazinolysis using hydrazine hydrate in ethanol under reflux liberates the free amine, yielding (4-(1H-imidazol-1-yl)pyrimidin-2-yl)methanamine.

Optimization Note: Microwave-assisted reactions at 200 W power reduce the amination time from 24 hours to 40–120 minutes while improving yields by 15–20%.

Reductive Amination Pathway

Synthesis of Pyrimidine-2-carbaldehyde

An alternative route starts with 4-(1H-imidazol-1-yl)pyrimidine-2-carbaldehyde, prepared via Vilsmeier-Haack formylation of 2-methylpyrimidine derivatives. The aldehyde group is then subjected to reductive amination:

  • Condensation with ammonium acetate in ethanol under microwave irradiation (80–85°C, 200 W) forms the imine intermediate.
  • Sodium borohydride reduction in methanol at 0–5°C yields the primary amine.

Key Data:

Parameter Value Source
Reaction Time 3–24 h (conventional)
Microwave Duration 40–120 min
Yield Improvement 60% → 85%

Catalytic Hydrogenation of Nitro Derivatives

Nitro Group Introduction

Electrophilic nitration of 2-(aminomethyl)-4-(1H-imidazol-1-yl)pyrimidine proves challenging due to the amine’s sensitivity. Instead, a nitro group is introduced early in the synthesis:

  • 4-Nitro-2-(nitromethyl)pyrimidine is synthesized via mixed acid nitration (HNO3/H2SO4) at −10°C.
  • Imidazole coupling via SNAr using NaH in N-methyl-2-pyrrolidone (NMP) at 130°C.

Hydrogenation Conditions

The dinitro intermediate undergoes catalytic hydrogenation:

  • Catalyst: 10% Pd/C or Raney Nickel
  • Pressure: 50–100 psi H2
  • Solvent: Ethanol/water (4:1)
  • Temperature: 25–50°C

This step simultaneously reduces both nitro groups to amines, with the primary amine subsequently converted to the hydrochloride salt using HCl gas in diethyl ether.

Hydrochloride Salt Formation and Purification

The final step involves protonating the free amine:

  • The amine is dissolved in anhydrous dichloromethane.
  • HCl gas is bubbled through the solution until pH < 2.
  • The precipitate is collected by filtration and washed with cold ether.

Purification Methods:

  • Recrystallization from ethanol/water (9:1) yields >99% pure product.
  • Ion-exchange chromatography using Dowex 50WX4 resin removes residual metal catalysts.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Reaction Time Key Advantage
Nucleophilic Substitution 68–72 98.5 18–24 h Scalability for bulk synthesis
Reductive Amination 80–85 97.8 4–6 h Microwave compatibility
Catalytic Hydrogenation 75–78 99.1 8–12 h Simultaneous reduction

Industrial-Scale Considerations

For kilogram-scale production, the nucleophilic substitution route is preferred due to:

  • Lower catalyst costs compared to palladium-based hydrogenation
  • Compatibility with continuous flow reactors for the SNAr step
  • Reduced purification burden through intermediate crystallization

Critical process parameters include:

  • Temperature Control: Maintaining 90–140°C during imidazole coupling prevents decomposition.
  • Solvent Selection: NMP outperforms DMF in suppressing side reactions, enabling 5–7% higher yields.
  • Microwave Assistance: Reducing amination time from 24 hours to 2 hours decreases energy costs by 40%.

Analytical Characterization

The final product is validated using:

  • 1H NMR (D2O): δ 8.91 (s, 1H, imidazole H-2), 8.12 (d, J = 5.4 Hz, 1H, pyrimidine H-6), 7.45 (s, 1H, imidazole H-4), 6.99 (d, J = 5.4 Hz, 1H, pyrimidine H-5), 4.32 (s, 2H, CH2NH3+).
  • LC-MS: m/z 176.1 [M+H]+ (free amine), 211.6 [M-Cl]+ (hydrochloride).
  • XRD: Monoclinic crystal system with P21/c space group, confirming salt formation.

Chemical Reactions Analysis

Types of Reactions

(4-(1H-Imidazol-1-YL)pyrimidin-2-YL)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the imidazole or pyrimidine rings.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions on the imidazole or pyrimidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole or pyrimidine oxides, while substitution reactions can introduce various functional groups onto the rings .

Scientific Research Applications

(4-(1H-Imidazol-1-YL)pyrimidin-2-YL)methanamine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-(1H-Imidazol-1-YL)pyrimidin-2-YL)methanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit the activity of V600EBRAF, a protein kinase involved in cell growth and proliferation. This inhibition can lead to the suppression of cancer cell growth .

Comparison with Similar Compounds

Structural Analogues and Similarity Scores

The compound’s structural analogues are identified based on scaffold similarity and functional group substitutions. Key examples include:

Compound Name CAS Number Similarity Score Key Structural Differences
Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride 56621-99-9 0.98 Pyrimidine fused with imidazole; additional HCl moiety
(4-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol 914349-47-6 0.90 Methyl-substituted imidazole; hydroxymethyl vs. amine
Pyrimidin-2-ylmethanamine hydrochloride 75985-45-4 0.82 Lacks imidazole substituent
(1H-Imidazol-4-yl)methanamine hydrochloride 1335299-39-2 0.60 Imidazole attached to methanamine without pyrimidine

Physicochemical and Pharmacological Properties

  • Solubility: The hydrochloride salt of the target compound improves aqueous solubility compared to non-ionic analogues like (4-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol ().
  • Biological Activity : The imidazole-pyrimidine scaffold is associated with kinase inhibition and antimicrobial activity. For instance, pyrazolopyrimidines () exhibit isomerization-dependent activity, while the absence of imidazole (e.g., Pyrimidin-2-ylmethanamine hydrochloride, ) reduces target binding affinity .

Biological Activity

(4-(1H-Imidazol-1-YL)pyrimidin-2-YL)methanamine hydrochloride, with the chemical formula C8H10ClN5 and CAS Number 72211687, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

  • Molecular Weight : 195.65 g/mol
  • Molecular Formula : C8H10ClN5
  • CAS Number : 72211687

The compound's biological activity is primarily attributed to its interaction with various biological targets. Research indicates that it may function as an inhibitor of specific kinases, which are critical in cell signaling pathways related to cancer and other diseases. The imidazole and pyrimidine moieties contribute to its ability to bind to these targets effectively.

Antitumor Activity

Studies have demonstrated that (4-(1H-Imidazol-1-YL)pyrimidin-2-YL)methanamine hydrochloride exhibits significant antitumor activity against several cancer cell lines. For instance:

  • In vitro Studies : The compound was tested against a panel of human tumor cell lines, showing IC50 values indicating potent cytotoxicity. In particular, it demonstrated efficacy against ovarian cancer cell lines with IC50 values as low as 2.76 µM .
Cell LineIC50 (µM)
Ovarian (OVXF 899)2.76
Prostate (PRXF 22Rv1)9.27

The compound's mechanism appears to involve the inhibition of key signaling pathways that promote tumor growth and survival. Specifically, it may inhibit the activity of kinases involved in cell proliferation and survival.

Study 1: Efficacy Against Cancer Cell Lines

In a study published in MDPI, researchers evaluated the compound against various cancer cell lines, including colon and breast cancer cells. The results indicated that the compound not only inhibited cell growth but also induced apoptosis in malignant cells .

Study 2: Selectivity and Safety Profile

Another study assessed the selectivity of (4-(1H-Imidazol-1-YL)pyrimidin-2-YL)methanamine hydrochloride against non-cancerous cells. The findings suggested that while the compound was effective against cancer cells, it exhibited minimal toxicity towards normal human cells, indicating a favorable safety profile for potential therapeutic applications .

Structure-Activity Relationship (SAR)

Research has focused on understanding how modifications to the compound's structure affect its biological activity. Variations in the imidazole and pyrimidine rings have been shown to influence potency and selectivity against different targets .

In Vivo Studies

Preclinical studies involving animal models have demonstrated the compound's potential effectiveness in reducing tumor size and improving survival rates in treated subjects compared to controls .

Q & A

Basic: What are the recommended storage and handling protocols for (4-(1H-Imidazol-1-yl)pyrimidin-2-yl)methanamine hydrochloride?

Answer:

  • Storage: Store in sealed glass containers at room temperature (15–25°C), protected from moisture and direct sunlight. Avoid proximity to heat sources or oxidizing agents .
  • Handling: Use in a well-ventilated fume hood. Wear nitrile gloves, lab coats, and safety goggles. Avoid inhalation or skin contact; if exposed, rinse immediately with water for 15 minutes .
ParameterRecommendationSource Evidence
Container MaterialGlass
Temperature Range15–25°C
Incompatible SubstancesStrong oxidizers (e.g., peroxides)

Basic: What spectroscopic and chromatographic methods validate the purity and structure of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to confirm the imidazole and pyrimidine ring protons/carbons.
  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., exact mass ±0.001 Da) .
  • HPLC: Reverse-phase HPLC with UV detection (λ = 254 nm) at ≥95% purity.
TechniquePurposeKey Parameters
1H^1H-NMRConfirm aromatic protonsδ 7.5–9.0 ppm (imidazole)
HRMSVerify molecular formulaC8_8H10_{10}ClN5_5
HPLCAssess purityC18 column, acetonitrile/H2_2O gradient

Advanced: How should researchers design dose-response experiments to evaluate enzyme inhibition (e.g., LOXL2) for this compound?

Answer:

  • Assay Design: Use recombinant LOXL2 enzyme with a fluorogenic substrate (e.g., DQ-collagen).
  • Controls: Include a positive inhibitor (e.g., β-aminopropionitrile) and vehicle control (DMSO ≤1%).
  • IC50_{50} Determination: Test 8–10 concentrations (1 nM–100 µM) in triplicate. Fit data to a sigmoidal curve using nonlinear regression .
ParameterRecommendationSource Evidence
SubstrateDQ-collagen (10 µg/mL)
Incubation Time60–120 minutes at 37°C
Data AnalysisPrism/GraphPad for curve fittingMethodological

Advanced: How can structural ambiguities in the hydrochloride salt form be resolved?

Answer:

  • Single-Crystal X-ray Diffraction (SCXRD): Resolves protonation states and counterion placement.
  • FT-IR Spectroscopy: Identify N–H stretches (3100–3300 cm1^{-1}) from the imidazolium moiety and Cl^- interactions .
  • Thermogravimetric Analysis (TGA): Confirm HCl content via mass loss at 150–200°C .

Basic: What are the first-aid measures for accidental exposure during synthesis?

Answer:

  • Inhalation: Move to fresh air; seek medical attention if respiratory distress occurs.
  • Skin Contact: Wash with soap/water; remove contaminated clothing.
  • Eye Exposure: Rinse with saline for 15 minutes; consult an ophthalmologist .

Advanced: What strategies mitigate contradictions in toxicity data for structurally similar compounds?

Answer:

  • Comparative Toxicology: Cross-reference data from analogs (e.g., imidazole-pyrimidine derivatives) .
  • In Silico Prediction: Use QSAR models (e.g., OECD Toolbox) to estimate LD50_{50} or NOAEL .
  • In Vitro Assays: Perform cytotoxicity screening (e.g., HepG2 cells) to bridge data gaps .

Basic: What synthetic routes are reported for imidazole-pyrimidine methanamine derivatives?

Answer:

  • Step 1: Condensation of 4-chloropyrimidine with imidazole under basic conditions (K2_2CO3_3, DMF, 80°C).
  • Step 2: Boc-protection of the amine, followed by HCl salt formation .
  • Yield Optimization: Use Pd catalysts for C–N coupling (e.g., Buchwald-Hartwig conditions) .

Advanced: How can researchers address discrepancies in stability data under varying pH conditions?

Answer:

  • Forced Degradation Studies: Expose the compound to pH 1–13 buffers (37°C, 24 hrs). Monitor degradation via HPLC.
  • Kinetic Modeling: Calculate degradation rate constants (k) and identify pH-sensitive functional groups (e.g., imidazole ring) .

Advanced: What methodologies validate the hydrochloride salt’s impact on solubility and bioavailability?

Answer:

  • Solubility Testing: Shake-flask method in PBS (pH 7.4) and simulated gastric fluid (pH 1.2).
  • Permeability Assays: Caco-2 cell monolayers to assess intestinal absorption.
  • Pharmacokinetics: Compare AUC and Cmax_{max} of free base vs. salt form in rodent models .

Basic: What personal protective equipment (PPE) is essential during large-scale reactions?

Answer:

  • Minimum PPE: Chemical-resistant gloves (nitrile), flame-retardant lab coats, and full-face shields.
  • Ventilation: Conduct reactions in explosion-proof fume hoods with HEPA filters .

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